molecular formula C7H14Br2 B14717505 2,3-Dibromoheptane CAS No. 21266-88-6

2,3-Dibromoheptane

Cat. No.: B14717505
CAS No.: 21266-88-6
M. Wt: 257.99 g/mol
InChI Key: JEFHWRMJALOCDT-UHFFFAOYSA-N
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Description

2,3-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a heptane backbone. This compound is of interest in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromoheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

    Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.

Major Products

    Substitution: Products include alcohols, ethers, or other substituted heptanes.

    Elimination: The major product is heptene.

    Reduction: The major product is heptane.

Scientific Research Applications

2,3-Dibromoheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopentane: Similar structure but with a shorter carbon chain.

    2,3-Dibromohexane: Similar structure but with a six-carbon chain.

    1,2-Dibromoheptane: Bromine atoms are on adjacent carbons.

Uniqueness

2,3-Dibromoheptane is unique due to its specific positioning of bromine atoms on the second and third carbons of the heptane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other dibromoalkanes.

Properties

CAS No.

21266-88-6

Molecular Formula

C7H14Br2

Molecular Weight

257.99 g/mol

IUPAC Name

2,3-dibromoheptane

InChI

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3

InChI Key

JEFHWRMJALOCDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)Br)Br

Origin of Product

United States

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